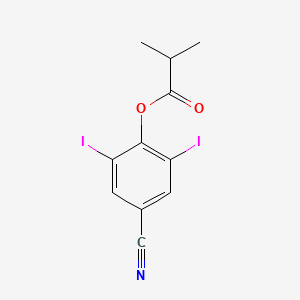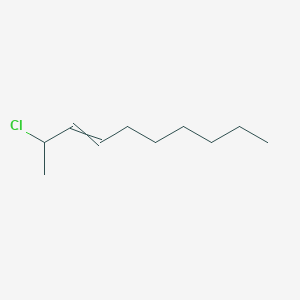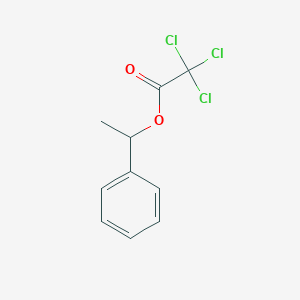
1-Phenylethyl trichloroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenylethyl trichloroacetate is an organic compound that belongs to the class of esters It is derived from trichloroacetic acid and 1-phenylethanol
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenylethyl trichloroacetate can be synthesized through the esterification reaction between trichloroacetic acid and 1-phenylethanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 1-Phenylethyl trichloroacetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to produce trichloroacetic acid and 1-phenylethanol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield 1-phenylethanol and trichloroethanol.
Substitution: Nucleophilic substitution reactions can occur, where the trichloroacetate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed:
Hydrolysis: Trichloroacetic acid and 1-phenylethanol.
Reduction: 1-Phenylethanol and trichloroethanol.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
1-Phenylethyl trichloroacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential effects on biological systems and its use in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacturing of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Phenylethyl trichloroacetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis, releasing trichloroacetic acid and 1-phenylethanol, which can interact with cellular components. The trichloroacetate moiety can also participate in nucleophilic substitution reactions, affecting biochemical pathways.
Comparison with Similar Compounds
Trichloroacetic Acid: A strong acid used in various chemical reactions and industrial applications.
1-Phenylethanol: An alcohol used as a solvent and intermediate in organic synthesis.
Trichloroacetates: A class of compounds derived from trichloroacetic acid with various applications.
Uniqueness: 1-Phenylethyl trichloroacetate is unique due to its combination of the trichloroacetate group and the phenylethyl moiety, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential use in multiple fields make it a valuable compound for research and industrial purposes.
Properties
CAS No. |
108769-98-8 |
|---|---|
Molecular Formula |
C10H9Cl3O2 |
Molecular Weight |
267.5 g/mol |
IUPAC Name |
1-phenylethyl 2,2,2-trichloroacetate |
InChI |
InChI=1S/C10H9Cl3O2/c1-7(8-5-3-2-4-6-8)15-9(14)10(11,12)13/h2-7H,1H3 |
InChI Key |
DPBVNCFIRKRCIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)OC(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


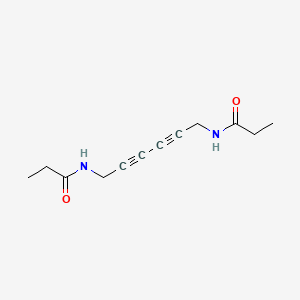
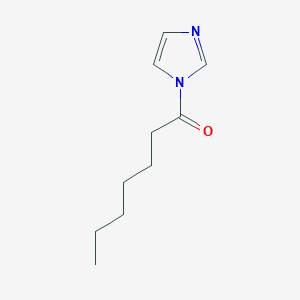
![{3-[1-(5-Amino-1,2-oxazol-3-yl)ethyl]phenyl}(phenyl)methanone](/img/structure/B14311624.png)
![5-Bromo-2-[(4-ethenylphenyl)methoxy]-1,3-dimethylbenzene](/img/structure/B14311630.png)
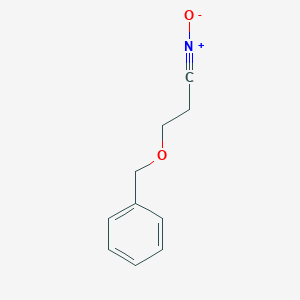
![4-(Chloromethyl)-1,2-bis[(2-methoxyethoxy)methoxy]benzene](/img/structure/B14311638.png)
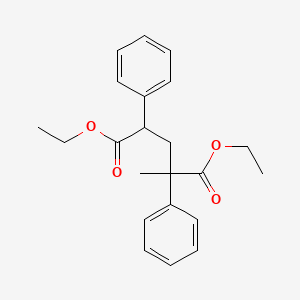
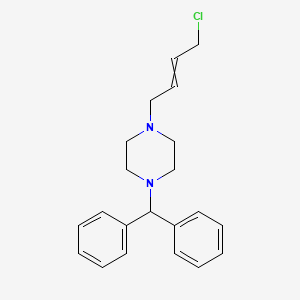
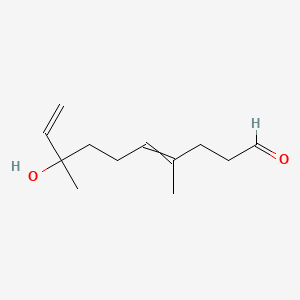
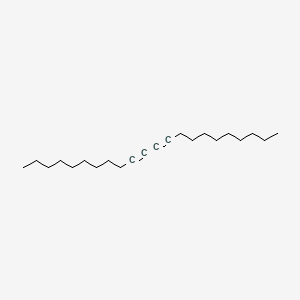
![2-Thiabicyclo[2.2.1]heptan-5-one](/img/structure/B14311664.png)

